6-Nitro-1,3-benzoxazole

Catalog No.
S719302
CAS No.
17200-30-5
M.F
C7H4N2O3
M. Wt
164.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Nitro-1,3-benzoxazole

CAS Number

17200-30-5

Product Name

6-Nitro-1,3-benzoxazole

IUPAC Name

6-nitro-1,3-benzoxazole

Molecular Formula

C7H4N2O3

Molecular Weight

164.12 g/mol

InChI

InChI=1S/C7H4N2O3/c10-9(11)5-1-2-6-7(3-5)12-4-8-6/h1-4H

InChI Key

NNESGHWUVLNAML-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1[N+](=O)[O-])OC=N2

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])OC=N2

Synthesis:

6-Nitro-1,3-benzoxazole can be synthesized through various methods, including the nitration of 1,3-benzoxazole with nitric acid or a mixture of nitric and sulfuric acids. [, ]

Applications in proteomics research:

6-Nitro-1,3-benzoxazole is primarily used as a biochemical for proteomics research. It functions as a ubiquitin capture agent, allowing researchers to enrich and isolate ubiquitinated proteins from complex cellular mixtures. [, ]

The enrichment process works through the formation of a covalent bond between the nitro group of 6-nitro-1,3-benzoxazole and the free amine group of lysine residues located within the ubiquitin moiety. [] This specific interaction enables the selective capture of ubiquitinated proteins while minimizing non-specific binding of other cellular components.

Advantages:

Compared to traditional methods for ubiquitin enrichment, 6-nitro-1,3-benzoxazole offers several advantages, including:

  • High selectivity: The specific interaction between the nitro group and the lysine residue within ubiquitin minimizes non-specific binding, leading to enriched samples with a higher yield of ubiquitinated proteins.
  • Efficiency: The covalent bond formation between 6-nitro-1,3-benzoxazole and ubiquitin is efficient, allowing for effective enrichment of ubiquitinated proteins even at low concentrations.
  • Compatibility: 6-nitro-1,3-benzoxazole is compatible with various downstream proteomic applications, such as mass spectrometry analysis, enabling further characterization of the enriched ubiquitinated proteins.

6-Nitro-1,3-benzoxazole is a heterocyclic aromatic compound characterized by the fusion of a benzene ring and an oxazole ring, with a nitro group at the 6-position. Its chemical formula is C7H4N2O3, and it has a molecular weight of approximately 164.12 g/mol. This compound appears as a colorless solid and is known for its diverse chemical properties and potential applications in various fields, including pharmaceuticals and material science .

The presence of the nitro group in 6-nitro-1,3-benzoxazole significantly influences its reactivity. It can undergo various electrophilic substitution reactions due to the electron-withdrawing nature of the nitro group. Common reactions include:

  • Nitration: Further nitration can occur under strong acidic conditions.
  • Reduction: The nitro group can be reduced to an amine, leading to derivatives with altered biological activity.
  • Condensation Reactions: It can react with various nucleophiles, forming new compounds through condensation reactions.

6-Nitro-1,3-benzoxazole exhibits notable biological activity, particularly as an antibacterial and antifungal agent. Studies have shown that it can inhibit the growth of certain bacterial strains and fungi, making it a candidate for development in medicinal chemistry. Additionally, its derivatives have been explored for their potential as anti-inflammatory agents and in cancer research .

Several methods exist for synthesizing 6-nitro-1,3-benzoxazole:

  • Nitration of Benzoxazole: Benzoxazole can be nitrated using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures.
  • Condensation Reactions: The compound can also be synthesized through condensation reactions involving appropriate aniline derivatives and carbonyl compounds under acidic or basic conditions.
  • Cyclization Reactions: Starting from substituted phenols and carboxylic acids, cyclization can yield 6-nitro-1,3-benzoxazole through heat application or catalysis .

6-Nitro-1,3-benzoxazole finds applications across various domains:

  • Pharmaceuticals: Utilized in drug development for its antibacterial and antifungal properties.
  • Material Science: Employed in the synthesis of polymers and dyes due to its stable aromatic structure.
  • Analytical Chemistry: Used as a reagent in analytical methods for detecting other compounds .

Research into the interactions of 6-nitro-1,3-benzoxazole with biological systems has revealed its potential mechanisms of action. Interaction studies indicate that it may inhibit specific enzymes involved in bacterial metabolism or interfere with fungal cell wall synthesis. The compound's ability to form complexes with metal ions also suggests potential applications in coordination chemistry .

Several compounds share structural similarities with 6-nitro-1,3-benzoxazole. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
BenzoxazoleContains a benzene fused with an oxazole ringLacks the nitro group; used mainly as a basic scaffold
2-Ethyl-6-nitro-1,3-benzoxazoleEthyl substitution at the 2-positionEnhanced lipophilicity; potential for increased bioavailability
6-Chloro-1,3-benzoxazoleChlorine substitution at the 6-positionDifferent reactivity profile; often used in organic synthesis
2-Amino-6-nitro-1,3-benzoxazoleAmino group at the 2-positionExhibits different biological activities; potential as an intermediate in drug synthesis

The uniqueness of 6-nitro-1,3-benzoxazole lies in its specific nitro substitution pattern, which significantly enhances its reactivity and biological activity compared to similar compounds. This makes it particularly valuable in medicinal chemistry and material applications .

XLogP3

1.4

Wikipedia

6-Nitrobenzoxazole

Dates

Last modified: 08-15-2023

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